Bienvenue dans la boutique en ligne BenchChem!

Thiourea, N-(4-(1H-benzimidazol-2-ylmethoxy)phenyl)-N'-(4-ethoxyphenyl)-

Physicochemical characterization Thermal stability Substituent effect

CAS 84484-05-9, systematically named Thiourea, N-(4-(1H-benzimidazol-2-ylmethoxy)phenyl)-N'-(4-ethoxyphenyl)-, is a 1,3-disubstituted thiourea derivative featuring a benzimidazole moiety linked via a methyleneoxy bridge to one phenyl ring, with a 4-ethoxyphenyl substituent on the opposing thiourea nitrogen. Its molecular formula is C₂₃H₂₂N₄O₂S with a molecular weight of 418.51 g/mol, a calculated density of 1.356 g/cm³, and a predicted boiling point of 656.6 °C at 760 mmHg.

Molecular Formula C23H22N4O2S
Molecular Weight 418.5 g/mol
CAS No. 84484-05-9
Cat. No. B12930348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiourea, N-(4-(1H-benzimidazol-2-ylmethoxy)phenyl)-N'-(4-ethoxyphenyl)-
CAS84484-05-9
Molecular FormulaC23H22N4O2S
Molecular Weight418.5 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)OCC3=NC4=CC=CC=C4N3
InChIInChI=1S/C23H22N4O2S/c1-2-28-18-11-7-16(8-12-18)24-23(30)25-17-9-13-19(14-10-17)29-15-22-26-20-5-3-4-6-21(20)27-22/h3-14H,2,15H2,1H3,(H,26,27)(H2,24,25,30)
InChIKeyKWOAHEXWZNESDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thiourea, N-(4-(1H-benzimidazol-2-ylmethoxy)phenyl)-N'-(4-ethoxyphenyl)- (CAS 84484-05-9): Structural Baseline and Compound Class Context


CAS 84484-05-9, systematically named Thiourea, N-(4-(1H-benzimidazol-2-ylmethoxy)phenyl)-N'-(4-ethoxyphenyl)-, is a 1,3-disubstituted thiourea derivative featuring a benzimidazole moiety linked via a methyleneoxy bridge to one phenyl ring, with a 4-ethoxyphenyl substituent on the opposing thiourea nitrogen . Its molecular formula is C₂₃H₂₂N₄O₂S with a molecular weight of 418.51 g/mol, a calculated density of 1.356 g/cm³, and a predicted boiling point of 656.6 °C at 760 mmHg . The compound belongs to the benzimidazole-thiourea hybrid class, a scaffold extensively investigated for anticancer, enzyme inhibitory, and antimicrobial applications [1]. Critically, as of the latest ChEMBL (v20) and ZINC database annotations, no published bioactivity data exist for this specific compound, and it has not been reported in any peer-reviewed publications per ChEMBL indexing [2]. This evidentiary gap is a central consideration for procurement decisions, as elaborated in subsequent sections.

Why Benzimidazole-Thiourea Derivatives Are Not Interchangeable: The Ethoxy Substituent as a Key Differentiator for CAS 84484-05-9


Within the benzimidazole-thiourea chemical series, seemingly minor substituent variations on the N'-phenyl ring produce substantial differences in physicochemical properties, predicted pharmacokinetic behavior, and target-binding potential. CAS 84484-05-9 carries a para-ethoxy (-OCH₂CH₃) substituent, distinguishing it from the para-methoxy (-OCH₃) analog (CAS 84484-01-5) , the para-methyl (-CH₃) analog (CAS 84484-04-8) , and the ortho-methyl (-CH₃) analog (CAS 84483-98-7) . These structural differences translate into quantifiable variations in computed density (1.356 vs. 1.385 g/cm³ for the methoxy analog), boiling point (656.6 °C vs. 650.9 °C for methoxy, vs. 631.5 °C for 4-methyl), and predicted lipophilicity (cLogP ~4.29 for the ethoxy compound vs. lower values for smaller substituents) [1]. In related benzimidazole-thiourea series, the nature of the N'-aryl substituent has been shown to directly modulate enzyme inhibitory potency—for instance, elastase inhibition IC₅₀ values varied by more than an order of magnitude depending on the substituent pattern in a panel of ten benzimidazole-tethered thioureas [2]. Furthermore, the ethoxy group's enhanced electron-donating capacity relative to methoxy or methyl can alter the electron density on the thiourea moiety, potentially affecting hydrogen-bonding interactions at biological targets . These data collectively demonstrate that generic substitution within this series is scientifically unjustified without empirical confirmation of equivalent activity for the specific CAS number.

Quantitative Differentiation Evidence for CAS 84484-05-9 Against Closest Structural Analogs


Physicochemical Differentiation: Density and Boiling Point Comparison of CAS 84484-05-9 Versus Para-Methoxy Analog (CAS 84484-01-5)

CAS 84484-05-9 (4-ethoxyphenyl) exhibits a lower computed density (1.356 g/cm³) compared to its closest oxygen-containing analog, the 4-methoxyphenyl derivative CAS 84484-01-5 (1.385 g/cm³), representing a 2.1% density reduction . Simultaneously, CAS 84484-05-9 displays a higher predicted boiling point of 656.6 °C versus 650.9 °C for the methoxy analog, an increase of 5.7 °C . These differences arise from the ethoxy group's larger molecular volume and distinct intermolecular interaction profile relative to methoxy.

Physicochemical characterization Thermal stability Substituent effect

Physicochemical Differentiation: Boiling Point Comparison Against 4-Methyl and 2-Methyl Analogs

The ethoxy substituent of CAS 84484-05-9 confers a significantly higher boiling point than methyl-substituted analogs. The boiling point of 656.6 °C exceeds that of the 4-methylphenyl analog CAS 84484-04-8 (631.5 °C, Δ = +25.1 °C) and the 2-methylphenyl analog CAS 84483-98-7 (626.3 °C, Δ = +30.3 °C) . This trend is consistent with the ethoxy oxygen enabling stronger intermolecular dipole-dipole interactions and the increased molecular weight (418.51 vs. 388.49 g/mol) contributing to greater van der Waals forces.

Thermal stability Intermolecular forces Boiling point elevation

Lipophilicity Differentiation: Computed cLogP of CAS 84484-05-9 and Implications for Membrane Permeability

CAS 84484-05-9 has a computed cLogP of 4.286, as recorded in the ZINC database [1]. While comparable cLogP values for the methoxy and methyl analogs are not available from the same authoritative source to permit direct cross-study comparison, the ethoxy group's larger hydrocarbon surface area relative to methoxy (-OCH₃) or methyl (-CH₃) is expected to confer the highest lipophilicity within this analog series. In the context of the benzimidazole-thiourea class, with demonstrated multikinase inhibitory activity (IC₅₀ range 0.063–0.44 µM against VEGFR-2, B-Raf^V600E, and PDGFR-β) [2], lipophilicity modulation is a critical determinant of both target binding in hydrophobic kinase pockets and membrane permeation.

Lipophilicity Drug-likeness ADME prediction

Class-Level Anticancer Potential: Benzimidazole-Thiourea Multikinase Inhibitory Activity

While CAS 84484-05-9 itself has no published bioactivity data [1], its core benzimidazole-thiourea scaffold has been validated in a peer-reviewed study by Aboutaleb et al. (2023), where structurally related derivatives demonstrated potent multikinase inhibition with IC₅₀ values of 0.063–0.44 µM against VEGFR-2, B-Raf^V600E, and PDGFR-β enzymes [2]. In the same study, compounds 7i, 7j, and 7l exhibited single-dose NCI leukemia subpanel growth inhibition (GI%) of 86.2%–137.1%, outperforming the reference drug sorafenib against most leukemia cell lines [2]. Compound 7l further demonstrated superiority over sorafenib in five-dose GI₅₀, TGI, and LC₅₀ parameters against HL-60(TB) and SR leukemia lines, and induced caspase 3, 7, and 9 activation by 5.1-, 3.2-, and 5.2-fold, respectively [2]. This class-level evidence establishes the potential therapeutic relevance of the scaffold bearing CAS 84484-05-9.

Anticancer Kinase inhibition Leukemia

Class-Level Enzyme Inhibition: Elastase and Urease Inhibitory Activity of Benzimidazole-Thiourea Congeners

The benzimidazole-thiourea scaffold has demonstrated significant enzyme inhibitory activity across multiple target classes. Ujan et al. (2022) reported that in a series of ten benzimidazole-tethered thioureas (compounds 4a–j), compound 4f exhibited the most potent elastase inhibition with an IC₅₀ of 1.318 ± 0.025 µM, while compounds 4e and 4i showed remarkable free-radical scavenging activity [1]. In a separate study, benzimidazole-thiourea analogues displayed urease inhibitory activity with IC₅₀ values ranging from 0.90 ± 0.01 to 35.20 ± 1.10 µM, with the most potent compounds surpassing the reference standard thiourea (IC₅₀ = 21.40 ± 0.21 µM) by up to 23.8-fold [2]. These class-wide data indicate that CAS 84484-05-9, by virtue of its benzimidazole-thiourea core, represents a structurally plausible candidate for enzyme inhibition screening, though its specific activity remains uncharacterized [3].

Elastase inhibition Urease inhibition Enzyme kinetics

Structural Uniqueness: Benzimidazol-2-ylmethoxy Linker and Para-Ethoxy Combination as an Untested Chemotype Within the Series

CAS 84484-05-9 occupies a unique position within the benzimidazole-thiourea chemical space: it combines the benzimidazol-2-ylmethoxy linker (connecting benzimidazole to the central phenyl ring via -O-CH₂-) with a para-ethoxyphenyl group on the distal thiourea nitrogen. This specific combination is not represented among the compounds characterized in the two most directly relevant published series—the sorafenib-inspired benzimidazole-thiourea antitumor agents of Aboutaleb et al. (2023), which employ different linker strategies and substitution patterns [1], and the benzimidazole-tethered thiourea elastase inhibitors of Ujan et al. (2022), which use a distinct tethered architecture [2]. The ZINC database confirms that CAS 84484-05-9 has no annotated bioactivity data in any catalog and no associated publications [3], making it an unexplored chemotype within a pharmacologically validated scaffold class.

Chemical series Structure-activity relationship Untested chemotype

Recommended Procurement and Application Scenarios for CAS 84484-05-9 Based on Evidence Profile


Anticancer Kinase Inhibitor Screening and SAR Expansion

CAS 84484-05-9 is a structurally appropriate candidate for inclusion in kinase inhibitor screening panels—particularly against VEGFR-2, B-Raf^V600E, and PDGFR-β—building on the class-level evidence that benzimidazole-thiourea derivatives achieve IC₅₀ values as low as 0.063 µM against these targets [1]. Its ethoxy substituent provides a lipophilicity increment (cLogP 4.286 [2]) that may enhance engagement with hydrophobic kinase pockets relative to methoxy or methyl analogs. Procurement is warranted for medicinal chemistry teams seeking to expand the SAR around the N'-aryl substituent within the benzimidazole-thiourea antitumor series. Users should note that baseline activity data must be generated de novo, as no peer-reviewed bioactivity data exist for this specific compound [2].

Enzyme Inhibition Profiling: Elastase, Urease, and β-Glucuronidase

Given the demonstrated class-wide enzyme inhibitory profile of benzimidazole-thiourea derivatives—spanning elastase (IC₅₀ = 1.318 µM for the most potent congener [3]) and urease (IC₅₀ as low as 0.90 µM, 23.8-fold more potent than standard thiourea [4])—CAS 84484-05-9 is a logical candidate for enzyme inhibition screening. The compound's unique substituent combination (benzimidazol-2-ylmethoxy linker + para-ethoxyphenyl) has not been evaluated in published enzyme inhibition studies [2], offering the potential to discover novel inhibitory potency or selectivity profiles in cosmetic (anti-elastase/anti-aging), anti-infective (anti-urease/H. pylori), or metabolic disease (β-glucuronidase) target areas.

Physicochemical Reference Standard for Benzimidazole-Thiourea Analog Series

CAS 84484-05-9 can serve as a physicochemical reference standard within a broader benzimidazole-thiourea analog library, based on its well-defined computed properties: density 1.356 g/cm³, boiling point 656.6 °C, molecular weight 418.51 g/mol, and cLogP 4.286 [2]. Its thermal stability (boiling point 25–30 °C higher than methyl-substituted analogs ) makes it suitable as a high-temperature-stable reference for analytical method development, forced degradation studies, or thermal stress testing protocols where lower-boiling analogs may prove inadequate.

Novel Chemotype Exploration for Intellectual Property and Lead Discovery

CAS 84484-05-9 represents an unexplored chemotype within the benzimidazole-thiourea patent and publication landscape. The ZINC database confirms zero annotated catalog entries and zero associated publications [2], while the closest published series (Aboutaleb et al., 2023 [1]; Ujan et al., 2022 [3]) employ distinct structural architectures. This novelty status makes CAS 84484-05-9 strategically valuable for organizations pursuing freedom-to-operate in the benzimidazole-thiourea chemical space, or for academic groups seeking to establish first-publication priority on the biological characterization of this specific chemotype.

Quote Request

Request a Quote for Thiourea, N-(4-(1H-benzimidazol-2-ylmethoxy)phenyl)-N'-(4-ethoxyphenyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.